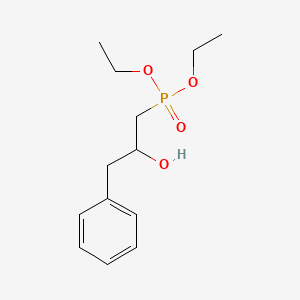
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is an organic compound with the molecular formula C13H21O4P It is a derivative of phosphonic acid and contains a phenyl group attached to a propyl chain, which is further substituted with a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acid with (2-hydroxy-3-phenylpropyl) alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dimethyl ester
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dipropyl ester
- Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-hydroxy-3-phenylpropyl)-, diethyl ester is unique due to its specific ester groups and the presence of a hydroxy-substituted phenylpropyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
95448-38-7 |
|---|---|
Fórmula molecular |
C13H21O4P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)11-13(14)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Clave InChI |
VQQSLBXXFIFOFG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(CC1=CC=CC=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
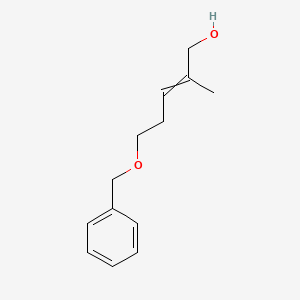
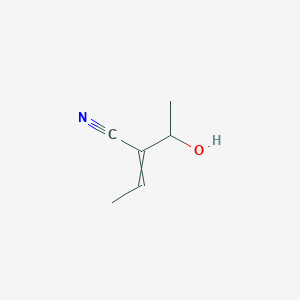

![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

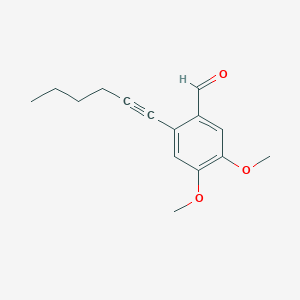
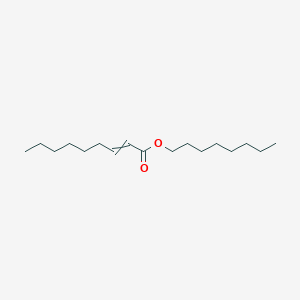

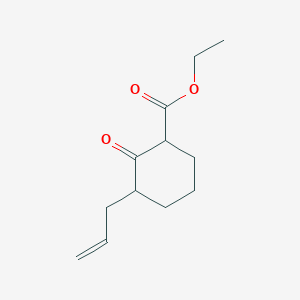
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
